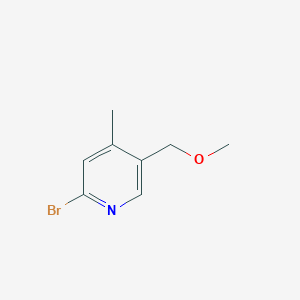
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene (BCMB) is an organic compound belonging to the class of aromatic compounds. BCMB is a colorless, volatile liquid with a sweet, pungent odor and is soluble in most organic solvents. It is a versatile reagent and finds use in a variety of laboratory applications.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is based on its reactivity as an electrophile. 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an electron-deficient compound, which makes it highly reactive. When 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene reacts with a nucleophile, it forms a covalent bond with the nucleophile, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an organic compound and does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene in laboratory experiments are its low cost, ease of synthesis, and its high reactivity. The main limitation of using 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is its volatility, which can lead to the loss of the compound during the reaction.
Zukünftige Richtungen
Some of the potential future directions for 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene include its use in the synthesis of novel pharmaceuticals, in the modification of proteins and peptides, in the production of polymers, and in the synthesis of dyes and pigments. Additionally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used as a catalyst in organic reactions, such as in the synthesis of heterocyclic compounds. Furthermore, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used as a reagent in the synthesis of other aromatic compounds, such as benzene derivatives, furans, and thiophenes. Finally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used in the synthesis of novel materials, such as polymers and composites.
Synthesemethoden
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be synthesized by a two-step process, involving the reaction of benzyl chloride with methanol in the presence of a strong acid, followed by the reaction of the resulting benzyl alcohol with chloroform in the presence of a base. The reaction of benzyl chloride with methanol can be carried out in a variety of ways, including the use of sulfuric acid, hydrochloric acid, or a combination of the two. The reaction of the benzyl alcohol with chloroform can be carried out in the presence of sodium hydroxide, potassium hydroxide, or a combination of the two.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is widely used as a reagent in a variety of laboratory applications, such as in the synthesis of pharmaceuticals, in the modification of proteins and peptides, in the production of polymers, and in the synthesis of dyes and pigments. 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is also used in the synthesis of various types of aromatic compounds, such as benzene derivatives, furans, and thiophenes. Additionally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be used as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
2-chloro-4-(methoxymethyl)-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-10-13-7-8-15(14(16)9-13)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDOQCWRIELCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)

